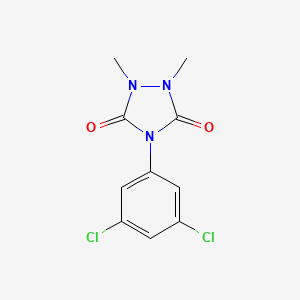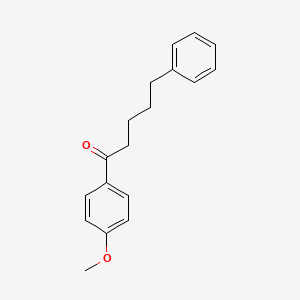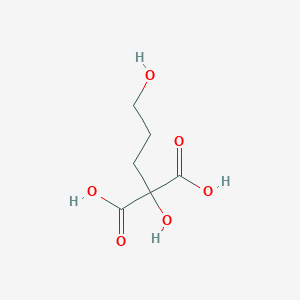
Hydroxy(3-hydroxypropyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(3-hydroxypropyl)propanedioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains both hydroxyl and carboxyl functional groups, making it versatile for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(3-hydroxypropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropionic acid with malonic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, has been explored to produce this compound efficiently. These methods leverage the metabolic pathways of the microorganisms to convert renewable substrates into the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(3-hydroxypropyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydroxy(3-hydroxypropyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of biodegradable plastics, adhesives, and other value-added chemicals
Mécanisme D'action
The mechanism of action of Hydroxy(3-hydroxypropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hydroxy(3-hydroxypropyl)propanedioic acid can be compared with other similar compounds, such as:
3-Hydroxypropionic acid: Shares similar functional groups but differs in molecular structure and reactivity.
Malonic acid: Contains two carboxyl groups and is used in similar synthetic applications.
Lactic acid: Another hydroxy acid with different properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which provide a versatile platform for various chemical and biological applications .
Propriétés
Numéro CAS |
58459-38-4 |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-hydroxypropyl)propanedioic acid |
InChI |
InChI=1S/C6H10O6/c7-3-1-2-6(12,4(8)9)5(10)11/h7,12H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
IFMWBXZFEGQZNB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)(C(=O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


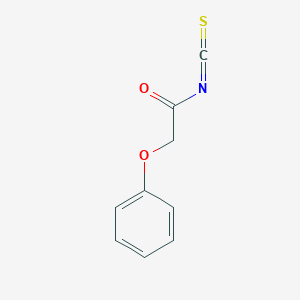
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
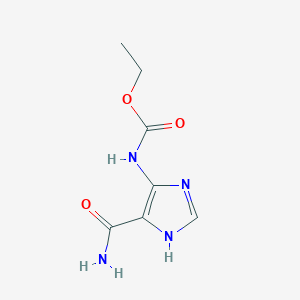
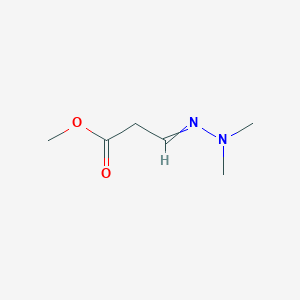

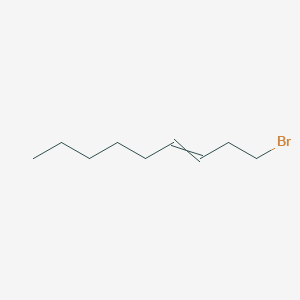
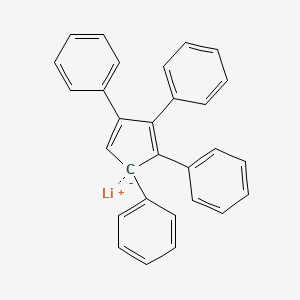
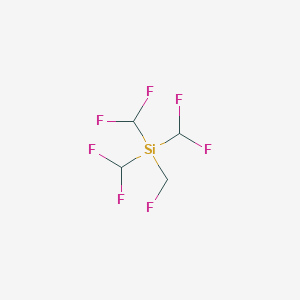
![1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene](/img/structure/B14605848.png)

![N,N'-{[4-(Propan-2-yl)phenyl]methylene}bis(2,2-dichloroacetamide)](/img/structure/B14605877.png)
